![molecular formula C12H18N4O B11872990 2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ciclopropil-6,7-dihidro-1H-imidazo[4,5-c]piridin-5(4H)-il)-2-aminopropan-1-ona es un complejo compuesto orgánico con una estructura única que incluye un grupo ciclopropil y una porción imidazo[4,5-c]piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(1-Ciclopropil-6,7-dihidro-1H-imidazo[4,5-c]piridin-5(4H)-il)-2-aminopropan-1-ona generalmente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, la reacción de acoplamiento de Suzuki-Miyaura se emplea a menudo para formar enlaces carbono-carbono, lo que es un paso crucial en la síntesis de este compuesto .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar técnicas de síntesis orgánica a gran escala, incluido el uso de reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones específicas, como la temperatura, la presión y la elección de solventes, se optimizan para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(1-Ciclopropil-6,7-dihidro-1H-imidazo[4,5-c]piridin-5(4H)-il)-2-aminopropan-1-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones varían según la transformación deseada, pero generalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, como haluros o aminas.
Aplicaciones Científicas De Investigación
1-(1-Ciclopropil-6,7-dihidro-1H-imidazo[4,5-c]piridin-5(4H)-il)-2-aminopropan-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se puede utilizar en el estudio de las interacciones enzimáticas y la unión de proteínas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 1-(1-Ciclopropil-6,7-dihidro-1H-imidazo[4,5-c]piridin-5(4H)-il)-2-aminopropan-1-ona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a cambios en su actividad o función. Las vías involucradas pueden variar según la aplicación específica, pero a menudo implican la modulación de las vías de señalización o la inhibición de enzimas específicas.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de imidazo[4,5-c]piridina y moléculas que contienen ciclopropilo. Algunos ejemplos incluyen:
- Ácido 7-cloro-1-ciclopropil-6-fluoro-1,4-dihidro-4-oxoquinolina-3-carboxílico
- 2-Amino-1,7-dihidro-6H-purin-6-ona
Singularidad
Lo que diferencia a 1-(1-Ciclopropil-6,7-dihidro-1H-imidazo[4,5-c]piridin-5(4H)-il)-2-aminopropan-1-ona es su combinación única de características estructurales, que confieren propiedades químicas y biológicas específicas. La presencia tanto del grupo ciclopropil como de la porción imidazo[4,5-c]piridina permite una amplia gama de modificaciones químicas e interacciones con objetivos biológicos, lo que la convierte en un compuesto versátil para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C12H18N4O |
|---|---|
Peso molecular |
234.30 g/mol |
Nombre IUPAC |
2-amino-1-(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propan-1-one |
InChI |
InChI=1S/C12H18N4O/c1-8(13)12(17)15-5-4-11-10(6-15)14-7-16(11)9-2-3-9/h7-9H,2-6,13H2,1H3 |
Clave InChI |
AXPLMHOEJDVGTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCC2=C(C1)N=CN2C3CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



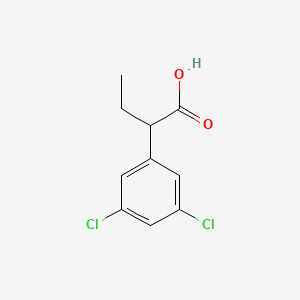

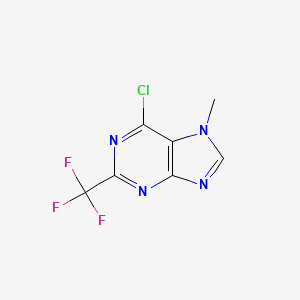
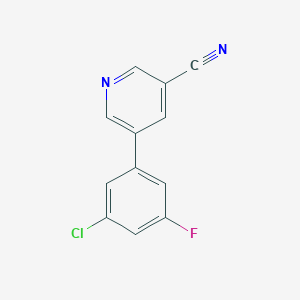




![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
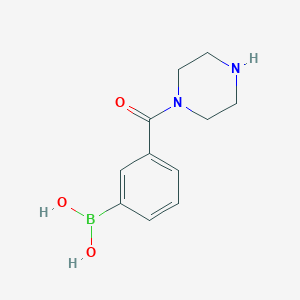
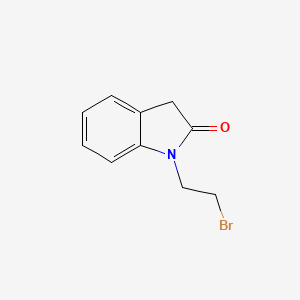

![4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11872982.png)
